(4-Bromophenyl)(pyrrolidin-3-yl)methanone hydrochloride
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Overview
Description
(4-Bromophenyl)(pyrrolidin-3-yl)methanone hydrochloride is a chemical compound that features a bromophenyl group attached to a pyrrolidinyl methanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(pyrrolidin-3-yl)methanone hydrochloride typically involves the reaction of 4-bromobenzoyl chloride with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(pyrrolidin-3-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromobenzoic acid or 4-bromobenzophenone.
Reduction: Formation of (4-bromophenyl)(pyrrolidin-3-yl)methanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromophenyl)(pyrrolidin-3-yl)methanone hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(pyrrolidin-3-yl)methanone hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidinyl methanone moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenyl)(pyrrolidin-1-yl)methanone: Similar structure but with a different position of the pyrrolidine ring.
(4-Chlorophenyl)(pyrrolidin-3-yl)methanone: Similar structure with a chlorine atom instead of bromine.
(4-Fluorophenyl)(pyrrolidin-3-yl)methanone: Similar structure with a fluorine atom instead of bromine.
Uniqueness
(4-Bromophenyl)(pyrrolidin-3-yl)methanone hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C11H13BrClNO |
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Molecular Weight |
290.58 g/mol |
IUPAC Name |
(4-bromophenyl)-pyrrolidin-3-ylmethanone;hydrochloride |
InChI |
InChI=1S/C11H12BrNO.ClH/c12-10-3-1-8(2-4-10)11(14)9-5-6-13-7-9;/h1-4,9,13H,5-7H2;1H |
InChI Key |
IUHTYHGBMYNNML-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C(=O)C2=CC=C(C=C2)Br.Cl |
Origin of Product |
United States |
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